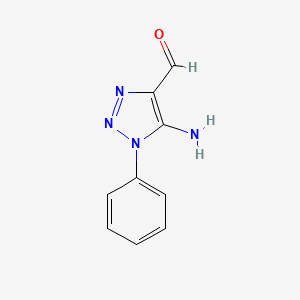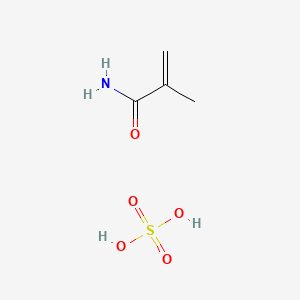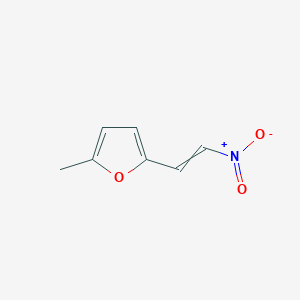
3-(2-BROMOACETYL)-4-CHLORO-1-BENZENESULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2’-chloro-5’-sulfamoylacetophenone is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to an acetophenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-chloro-5’-sulfamoylacetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method is the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent . The reaction conditions, such as reaction time, temperature, and the dosage of the brominating agent, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of 2-Bromo-2’-chloro-5’-sulfamoylacetophenone may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-2’-chloro-5’-sulfamoylacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Pyridine hydrobromide perbromide is commonly used as the brominating agent.
Chlorination: Chlorinating agents such as thionyl chloride or phosphorus pentachloride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2-Bromo-2’-chloro-5’-sulfamoylacetophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-2’-chloro-5’-sulfamoylacetophenone involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic substitution reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
2-Bromo-2’-chloro-5’-sulfamoylacetophenone is unique due to the combination of bromine, chlorine, and sulfonamide functional groups attached to an acetophenone core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry.
特性
分子式 |
C8H7BrClNO3S |
|---|---|
分子量 |
312.57 g/mol |
IUPAC名 |
3-(2-bromoacetyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C8H7BrClNO3S/c9-4-8(12)6-3-5(15(11,13)14)1-2-7(6)10/h1-3H,4H2,(H2,11,13,14) |
InChIキー |
VHUIAACKSBIPPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydro-2h-benzo[6,7]cyclohepta[1,2-b]furan-2,3(4h)-dione](/img/structure/B8763309.png)
![Ethyl 4-[(2,4-dimethoxybenzyl)amino]butanoate](/img/structure/B8763313.png)










![N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B8763403.png)
